molecular formula C18H18N2O B2931501 3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one CAS No. 400873-42-9

3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one

Cat. No.: B2931501
CAS No.: 400873-42-9
M. Wt: 278.355
InChI Key: FHBLFDXTCULSMB-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one is an organic compound with the molecular formula C18H18N2O. It is known for its unique structure, which includes an aminophenyl group and a phenylcyclohexenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one typically involves the reaction of 2-aminophenylamine with a suitable cyclohexenone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenylamine: A precursor in the synthesis of 3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one.

    Cyclohexenone Derivatives: Compounds with similar cyclohexenone moieties.

    Quinones: Oxidized derivatives of the compound

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an aminophenyl group and a phenylcyclohexenone moiety makes it a versatile compound with diverse applications in scientific research .

Properties

IUPAC Name

3-(2-aminoanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c19-17-8-4-5-9-18(17)20-15-10-14(11-16(21)12-15)13-6-2-1-3-7-13/h1-9,12,14,20H,10-11,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBLFDXTCULSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=CC=C2N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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